N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core with a carboxamide substituent at position 6. Key structural features include:
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-16-7-8-18(15-19(16)24)25-21(30)27-13-10-23(11-14-27)20(29)28(22(31)26-23)12-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXJDNOKUXNZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazaspiro compounds , which are known for their diverse biological activities. The specific structure includes:
- Triazaspiro Framework : A unique bicyclic structure that contributes to its biological interactions.
- Dioxo Groups : The presence of two carbonyl groups enhances its reactivity and potential for interaction with biological targets.
- Fluorinated Phenyl Group : The 3-fluoro-4-methylphenyl moiety may influence lipophilicity and receptor binding.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have indicated that compounds with triazaspiro structures exhibit promising anticancer properties. For instance, a related study highlighted that derivatives of 1,3,8-triazaspiro[4.5]decane exhibited potent cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Mia PaCa-2 | 5.6 |
| PANC-1 | 7.8 |
| RKO | 6.2 |
| LoVo | 4.9 |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, potentially mediated by the opening of the mitochondrial permeability transition pore (mPTP) .
Antimicrobial Activity
In addition to anticancer effects, preliminary evaluations suggest that this compound may possess antimicrobial properties. Studies have shown that similar triazaspiro compounds exhibit activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate a potential for development as antibacterial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazaspiro compounds. Research indicates that modifications to the phenyl groups significantly affect potency and selectivity:
- Substitution Patterns : The position and nature of substituents on the phenyl rings can enhance binding affinity to target proteins.
- Dioxo Group Variations : Altering the dioxo groups can modulate reactivity and interaction with biological macromolecules.
Case Study 1: Anticancer Evaluation
A study conducted on a series of triazaspiro compounds demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The lead compound showed a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In a comparative study, various derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications resulted in enhanced antibacterial activity, suggesting pathways for further development .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Pharmacological Implications
Substituent Effects on Target Binding :
- The target compound’s 3-fluoro-4-methylphenyl group (vs. 3-CF3-phenyl in or 4-Cl-phenyl in ) balances moderate electron withdrawal with metabolic stability. Fluorine’s small size and high electronegativity may improve binding to hydrophobic pockets without steric hindrance.
- 2-Phenylethyl at position 3 (target) vs. propyl () or benzyl (): Phenylethyl’s extended aromatic system could enhance π-π stacking with receptors, as seen in kinase inhibitors .
Carboxamide vs. Dione Derivatives :
- Compounds retaining the 8-carboxamide (e.g., target, ) show improved solubility and hydrogen-bonding capacity compared to dione-only analogs (). This is critical for oral bioavailability .
Selectivity Trends :
- In PLD inhibitors (), small substituents at position 3 (e.g., halogenated benzamides) conferred isoform selectivity. The target’s phenylethyl group may similarly fine-tune selectivity for undisclosed targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
